molecular formula C10H6BrF B1267477 2-Bromo-6-fluoronaphthalene CAS No. 324-41-4

2-Bromo-6-fluoronaphthalene

Cat. No.: B1267477
CAS No.: 324-41-4
M. Wt: 225.06 g/mol
InChI Key: CAJAZWLCCNCVEY-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoronaphthalene (CAS number 324-41-4) is a fluorinated naphthalene derivative. This compound is characterized by the presence of both bromo and fluoro functional groups on the naphthalene ring. It is primarily used as an intermediate in the synthesis of semiconducting materials, particularly in the fields of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Mechanism of Action

2-Bromo-6-fluoronaphthalene can act as an interfacial modulator for full‐printable, mesoscopic perovskite solar cells (PMPSCs) through post-treatment . The bromo-terminal acts as an electrophilic site to interact with the iodine ion in perovskite via the noncovalent halogen bond .

Safety and Hazards

The safety information for 2-Bromo-6-fluoronaphthalene includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

2-Bromo-6-fluoronaphthalene is an intermediate for the synthesis of a class of niacin receptor competition drugs . It can be used to treat lipid abnormalities in patients with kidney disease, and can effectively reduce plasma low-density lipoprotein LDL, VLDL, while increasing the level of high-density lipoprotein HDL . It is also used in the synthesis of a pyrrole analgesic, which has a significant effect on the treatment of chronic pain . Furthermore, it is used in the synthesis of a liquid crystal active component. The liquid crystal added to the component is highly dispersible and easy to crystallize, and such a liquid crystal can greatly reduce extreme voltage and high responsiveness .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-fluoronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with biomolecules. The bromo-terminal of this compound acts as an electrophilic site, interacting with iodine ions in perovskite via noncovalent halogen bonds . This interaction is crucial for modulating the electronic properties of the material, making it suitable for use in semiconducting applications. Additionally, the fused ring structure of naphthalene in this compound can accommodate electron density, further enhancing its interaction with biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with iodine ions in perovskite can lead to changes in the band structure at the interface, affecting the overall cellular response . These interactions can result in alterations in cell signaling pathways, potentially impacting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromo-terminal of the compound interacts with iodine ions via noncovalent halogen bonds, while the naphthalene ring accommodates electron density attracted from the perovskite . This interaction induces a more favorable band structure at the interface, which can influence the electronic properties of the material. Additionally, the fluorination of this compound may lead to increased intermolecular interactions via hydrogen bonding and π–π interactions, further enhancing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can act as an interfacial modulator for perovskite solar cells through post-treatment, indicating its stability in specific conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced electronic properties and improved charge transport in semiconducting materials . At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in animal studies. Understanding the dosage effects of this compound is crucial for its safe and effective application in biochemical research.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with iodine ions in perovskite via noncovalent halogen bonds is a key aspect of its metabolic activity . Additionally, the fluorination of this compound may influence metabolic flux and metabolite levels, further impacting its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form noncovalent halogen bonds with iodine ions plays a crucial role in its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interaction with iodine ions and its ability to accommodate electron density from the perovskite influence its localization within specific cellular compartments . These interactions can affect the activity and function of this compound, making it a valuable tool for studying subcellular processes.

Preparation Methods

The preparation of 2-Bromo-6-fluoronaphthalene typically involves a multi-step synthetic route. One common method starts with tobias acid as the starting material. The synthesis involves three main steps:

    Bromination-Debromination: The initial step involves the bromination of tobias acid, followed by debromination to introduce the bromo group at the desired position.

    Diazotization: The intermediate product undergoes diazotization, where a diazonium salt is formed.

    Thermal Cracking: The final step involves thermal cracking to yield this compound

This method is advantageous due to its simplicity, mild reaction conditions, and the use of low-cost reagents such as fluoroboric acid. The process is also suitable for industrial-scale production due to its high purity and stable quality .

Chemical Reactions Analysis

2-Bromo-6-fluoronaphthalene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-6-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:

    2-Bromo-6-chloronaphthalene: Similar in structure but with a chlorine atom instead of a fluorine atom. It may exhibit different electronic properties due to the difference in electronegativity between chlorine and fluorine.

    2-Fluoro-6-iodonaphthalene: Contains an iodine atom instead of a bromine atom. The larger atomic radius of iodine can influence the compound’s reactivity and interactions in chemical reactions.

The uniqueness of this compound lies in its specific combination of bromo and fluoro groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromo-6-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJAZWLCCNCVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323089
Record name 2-Bromo-6-fluoronaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-41-4
Record name 324-41-4
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Record name 2-Bromo-6-fluoronaphthalene
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Record name 2-Bromo-6-fluoronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-bromo-6-fluoronaphthalene interact with the perovskite material and what are the downstream effects on the solar cell performance?

A1: this compound acts as an interfacial modulator in p-MPSCs. The bromine atom in the molecule acts as an electrophilic site and forms a noncovalent halogen bond with the iodine ions present in the perovskite material []. This interaction facilitates electron density transfer from the perovskite to the naphthalene ring system, inducing a favorable band structure modification at the perovskite/carbon interface []. This results in enhanced hole extraction from the perovskite layer and a reduction in interfacial nonradiative recombination, ultimately leading to improved power conversion efficiency (PCE) in the solar cell devices [].

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